molecular formula C13H18FIO2 B6608528 rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate CAS No. 2866322-81-6

rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate

Cat. No.: B6608528
CAS No.: 2866322-81-6
M. Wt: 352.18 g/mol
InChI Key: LSRCGULVOLFFQB-GJZUFXHJSA-N
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Description

Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[111]pentan-1-yl}methyl)cyclopentane-1-carboxylate is a complex organic compound that features a unique bicyclo[111]pentane structure

Future Directions

The bicyclo[1.1.1]pentane unit is under scrutiny as a bioisostere in drug molecules . This suggests that the compound “rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate, cis” and related compounds could have potential applications in the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the functionalization of bicyclo[1.1.1]pentane derivatives through carbene insertion into the central bond of bicyclo[1.1.0]butanes or radical/nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Industrial Production Methods

Industrial production of this compound would likely follow the same synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like tris(trimethylsilyl)silane, and oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can modify the functional groups attached to the cyclopentane ring.

Scientific Research Applications

Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure can mimic other functional groups, allowing it to bind to enzymes or receptors in a similar manner. This can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane structure with a fluorinated cyclopentane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (1R,3R)-3-fluoro-3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FIO2/c1-17-10(16)9-2-3-12(14,4-9)5-11-6-13(15,7-11)8-11/h9H,2-8H2,1H3/t9-,11?,12-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRCGULVOLFFQB-GJZUFXHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CC23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@](C1)(CC23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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